molecular formula C22H16F10O7 B606174 Bis-PEG3-PFP ester CAS No. 1314378-13-6

Bis-PEG3-PFP ester

Cat. No. B606174
CAS RN: 1314378-13-6
M. Wt: 582.35
InChI Key: GLOSJLVATRMZRS-UHFFFAOYSA-N
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Description

Bis-PEG3-PFP ester is a non-cleavable linker for bio-conjugation . It contains two COOR/Ester groups linked through a linear PEG chain . The CAS Number is 1314378-13-6 .


Synthesis Analysis

Bis-PEG3-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Bis-PEG3-PFP ester is 582.35 . The IUPAC name is 2,3,4,5,6-pentafluorophenyl 3- (2- {2- [3-oxo-3- (2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy}ethoxy)propanoate .


Chemical Reactions Analysis

Bis-PEG3-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The molecular weight of Bis-PEG3-PFP ester is 582.35 . The molecular formula is C22H16F10O7 . The InChI key is GLOSJLVATRMZRS-UHFFFAOYSA-N .

Scientific Research Applications

PROTAC Linker

“Bis-PEG3-PFP ester” is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This application allows for the targeted removal of specific proteins, which can be useful in various research and therapeutic contexts .

Synthesis of PROTACs

“Bis-PEG3-PFP ester” can be used in the synthesis of a series of PROTACs . This makes it a valuable tool in the development of new drugs and therapies, particularly those that aim to target and degrade specific proteins .

Crosslinking Reagent

“Bis-PEG3-PFP ester” is a class of crosslinking reagent . Crosslinking reagents are used to create covalent bonds between separate biomolecules, allowing researchers to study their interactions .

Stable in Aqueous Solution

Compared to NHS esters, “Bis-PEG3-PFP ester” is more stable in aqueous solution . This stability can be advantageous in various experimental conditions, as it reduces the risk of premature hydrolysis .

Formation of Stable Amide Bonds

“Bis-PEG3-PFP ester” can react with amine groups to form stable, irreversible amide bonds . This property is useful in bioconjugation, where it can be used to attach various functional groups or labels to biomolecules .

Surface Modification

“Bis-PEG3-PFP ester” can be used in homobifunctional or heterobifunctional labelling such as surface modification on nanoparticles and cells . This can be used to alter the properties of these particles or cells, or to attach other molecules for further study .

Mechanism of Action

Target of Action

Bis-PEG3-PFP ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is responsible for the ubiquitination of proteins, marking them for degradation, while the target protein is the specific protein that the PROTAC is designed to degrade .

Mode of Action

The Bis-PEG3-PFP ester, being a PEG-based PROTAC linker, connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Bis-PEG3-PFP ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the target protein to the E3 ubiquitin ligase, the PROTACs exploit this system to selectively degrade target proteins .

Result of Action

The primary result of the action of Bis-PEG3-PFP ester is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the PROTACs can effectively eliminate specific proteins from the cell, potentially altering cellular functions and pathways .

Action Environment

The action of Bis-PEG3-PFP ester is influenced by the cellular environment. The hydrophilic PEG linker increases the water solubility of the compound in aqueous environments , which could potentially enhance its efficacy. Furthermore, the stability of the PFP ester moieties, which are less susceptible to undergo hydrolysis , contributes to the overall stability of the compound.

Safety and Hazards

Bis-PEG3-PFP ester is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Bis-PEG3-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it has potential for future research and development in the field of targeted therapy drugs .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F10O7/c23-11-13(25)17(29)21(18(30)14(11)26)38-9(33)1-3-35-5-7-37-8-6-36-4-2-10(34)39-22-19(31)15(27)12(24)16(28)20(22)32/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSJLVATRMZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115690
Record name Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-PEG3-PFP ester

CAS RN

1314378-13-6
Record name Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314378-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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